1,2-Epoxyoctane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Substrate for Enzyme Studies

Due to the presence of the epoxide ring, 1,2-Epoxyoctane serves as a substrate for enzymes known as epoxide hydrolases. These enzymes play a crucial role in the metabolism of xenobiotics (foreign chemicals) and endogenous (produced within the body) compounds containing epoxide groups []. Researchers can utilize 1,2-Epoxyoctane to study the activity and specificity of different epoxide hydrolases. This can provide insights into the detoxification mechanisms of the body and the potential effects of environmental pollutants containing epoxides [, ].

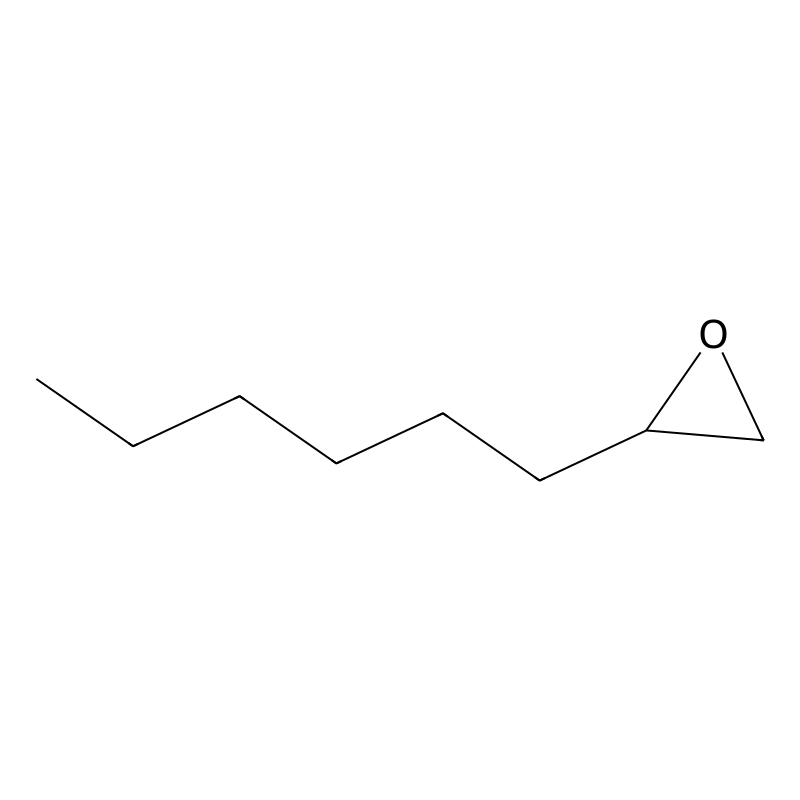

1,2-Epoxyoctane, with the chemical formula and CAS registry number 2984-50-1, is a cyclic ether classified as an epoxide. This compound features a three-membered ring structure formed by the oxidation of alkenes, specifically 1-octene. Its molecular structure includes an oxygen atom bonded to two carbon atoms, creating significant strain in the ring that contributes to its reactivity. The compound is colorless and has a characteristic odor, making it useful in various applications across different industries .

1,2-Epoxyoctane is classified as a flammable liquid with a low flash point, indicating a high fire risk [1, 2]. It can also cause skin irritation upon contact [1].

Here are some specific safety concerns:

- Flammability: Due to its low flash point, 1,2-epoxyoctane can readily ignite, posing a fire hazard. [1, 2]

- Skin Irritation: Direct contact with the liquid can cause skin irritation [1].

- Moisture Sensitivity: The compound reacts with moisture, releasing heat and potentially leading to fires or explosions [1, 2].

Please note

The information provided on mechanism of action is not applicable to 1,2-epoxyoctane as it primarily functions as a synthetic intermediate and not a biologically active compound.

This analysis is based on the following scientific references:

- Ring-Opening Reactions: The epoxide can be opened under acidic or basic conditions, leading to the formation of diols. For instance, acid-catalyzed ring-opening reactions yield regioselective products when treated with Lewis acids like boron trifluoride .

- Rearrangement: When heated or in the presence of catalysts, 1,2-epoxyoctane may rearrange to form aldehydes or other products via migration of substituents .

- Hydrolysis: In aqueous environments, it can be hydrolyzed to produce corresponding alcohols and acids.

Research indicates that 1,2-epoxyoctane exhibits antimicrobial properties. It has been studied for its potential effects on various bacterial strains, particularly in the context of biocontrol agents in agriculture. The compound's unique structure allows it to interact with biological membranes, potentially disrupting cellular functions .

Several methods exist for synthesizing 1,2-epoxyoctane:

- Chemical Synthesis: Traditionally, it can be synthesized from 1-octene through epoxidation using peracids such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of an acid catalyst.

- Biotechnological Methods: Pseudomonas oleovorans has been utilized for the bioconversion of 1-octene into 1,2-epoxyoctane. This method leverages microbial metabolism to produce the compound under controlled conditions .

1,2-Epoxyoctane finds applications in various fields:

- Chemical Industry: Used as an intermediate in the synthesis of more complex organic compounds.

- Pharmaceuticals: Investigated for potential use in drug development due to its biological activity.

- Agriculture: Explored as a biopesticide due to its antimicrobial properties .

Studies have focused on the interaction of 1,2-epoxyoctane with biological systems and other chemical entities. For example, research has shown that its ring-opening reactions can lead to products that may have different biological effects compared to the parent compound. Additionally, interactions with various catalysts have been explored to enhance reaction efficiency and selectivity during synthesis and transformation processes .

Several compounds share structural similarities with 1,2-epoxyoctane. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Epoxyhexane | Epoxide | Shorter carbon chain; less strain in the ring. |

| Styrene oxide | Epoxide | Aromatic compound; different reactivity patterns. |

| 1,2-Epoxydecane | Epoxide | Longer carbon chain; potential for different applications. |

| Ethylene oxide | Epoxide | Smaller size; widely used as a sterilizing agent. |

While all these compounds are epoxides and share similar properties due to their three-membered ring structures, 1,2-epoxyoctane stands out due to its specific chain length and unique reactivity profile.

1,2-Epoxyoctane belongs to the epoxide family, a class of cyclic ethers distinguished by their strained three-membered rings. The International Union of Pure and Applied Chemistry (IUPAC) systematically names this compound 2-hexyloxirane, reflecting the oxirane (epoxide) ring substituted with a hexyl group at the second carbon. Alternative nomenclature includes functional designations such as 1-octene oxide and hexyloxirane, which emphasize its derivation from octene or its structural relationship to oxirane derivatives.

Key Identifiers and Structural Features

- CAS Registry Number: 2984-50-1.

- Molecular Weight: 128.21 g/mol.

- SMILES Notation: CCCCCCC1CO1.

- Classification: Epoxide (cyclic ether), classified under the broader category of oxygen-containing heterocycles.

The compound’s structure confers significant ring strain (approximately 25 kcal/mol), a hallmark of epoxides that drives their reactivity in nucleophilic ring-opening reactions. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry, making 1,2-epoxyoctane highly reactive compared to non-cyclic ethers.

Comparative Nomenclature of Epoxides

Epoxides are often named using two conventions:

- IUPAC Prefix Method: The term epoxy- precedes the parent hydrocarbon name, with numbers indicating the positions of the oxygen atom. For example, 1,2-epoxyoctane denotes an epoxy group between carbons 1 and 2 of octane.

- Trivial Names: Simpler epoxides, such as ethylene oxide, use historical names. For larger molecules like 1,2-epoxyoctane, trivial names like octylene epoxide or 1-octene oxide are common.

Historical Context of 1,2-Epoxyoctane Research

The study of epoxides began in the early 20th century, but 1,2-epoxyoctane-specific research gained traction in the latter half due to its industrial potential. Early synthesis methods relied on peroxyacid-mediated epoxidation, a reaction where an alkene (e.g., 1-octene) reacts with a peracid to form the epoxide. For instance, the 1996 patent by DE19628296C2 detailed the use of performic acid to epoxidize 1-octene, achieving yields suitable for commercial production.

Milestones in Synthesis and Application

- 1981: De Smet et al. demonstrated biocatalytic synthesis using Pseudomonas oleovorans in a two-phase system, achieving epoxidation through microbial oxidation of 1-octene.

- 2000s: Advances in heterogeneous catalysis, such as Al-MCM-41 and Al-TS-1 catalysts, enabled solvent-free epoxidation with improved regioselectivity.

- 2018: Yu et al. elucidated the water-mediated mechanism of tris(pentafluorophenyl)borane-catalyzed ring-opening, refining strategies for controlling reaction pathways.

These developments underscore the compound’s role in bridging traditional organic synthesis and modern catalytic methodologies.

Significance in Organic Chemistry and Industrial Applications

1,2-Epoxyoctane’s reactivity and structural flexibility make it indispensable in both academic and industrial settings.

Role in Organic Synthesis

- Ring-Opening Reactions: The strained epoxide ring readily undergoes nucleophilic attack, enabling the synthesis of diols, ethers, and esters. For example, acid-catalyzed hydrolysis yields 1,2-octanediol, while amine nucleophiles produce β-amino alcohols.

- Crosslinking Agent: In polymer chemistry, 1,2-epoxyoctane facilitates the formation of epoxy resins by reacting with polyfunctional amines or anhydrides, enhancing material durability.

Industrial Applications

The compound’s utility is further amplified by its compatibility with green chemistry principles. For instance, enzymatic epoxidation methods reduce reliance on hazardous peroxides, aligning with sustainable manufacturing trends.

Quantitative Data on Physical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Density | 0.838–0.839 g/mL | 25°C | |

| Boiling Point | 167°C (1 atm) / 63°C (17 mmHg) | Atmospheric / Reduced | |

| Refractive Index | 1.42 | 20°C | |

| Flash Point | 37°C | Closed cup |

These properties dictate its handling and storage requirements, particularly its moisture sensitivity and flammability.

Molecular Structure and Configuration

1,2-Epoxyoctane, also known as 1-octene oxide or hexyloxirane, possesses the molecular formula C₈H₁₆O and a molecular weight of 128.21 grams per mole [1] [2]. The compound features a characteristic three-membered oxirane ring structure, where an oxygen atom forms a bridge between two adjacent carbon atoms, creating significant ring strain that contributes to its reactivity . The structural configuration can be represented by the Simplified Molecular Input Line Entry System (SMILES) notation as CCCCCCC1CO1 [1] [2].

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-hexyloxirane, reflecting its structure as an oxirane ring with a hexyl substituent [7]. The InChI key for 1,2-epoxyoctane is NJWSNNWLBMSXQR-UHFFFAOYSA-N, providing a unique identifier for computational databases [1] [2]. The compound exists as a terminal epoxide, where the oxirane ring is located at the 1,2-position of the octane chain, distinguishing it from internal epoxides [17].

Physical Properties

Density and Physical State

1,2-Epoxyoctane exists as a colorless liquid at room temperature with a density of 0.839 grams per milliliter at 25°C [1]. Alternative measurements report the density as 0.835 grams per milliliter at 20°C [25] and 0.838 grams per milliliter [7]. The compound maintains its liquid state under standard atmospheric conditions, with a specific gravity of 0.84 when measured at 20°C relative to water at the same temperature [26].

Boiling and Melting Points

The boiling point of 1,2-epoxyoctane varies depending on pressure conditions. Under reduced pressure at 17 millimeters of mercury, the compound boils at 62.5-63°C [1]. At atmospheric pressure, the boiling point is reported as 167°C [7] [26]. These variations in boiling point measurements reflect the typical behavior of organic compounds under different pressure conditions, following the Clausius-Clapeyron relationship.

While specific melting point data for 1,2-epoxyoctane is not extensively documented in the literature, the compound remains liquid at standard room temperatures, indicating a melting point below typical ambient conditions [26].

Solubility Parameters

1,2-Epoxyoctane exhibits limited solubility in water due to its predominantly hydrocarbon structure with only one polar functional group [7]. The compound is slightly soluble in water, consistent with the general trend that epoxide solubility decreases with increasing alkyl chain length [29]. The presence of the oxygen-containing oxirane ring provides some polar character, allowing for limited water interaction through dipole-dipole forces [29].

The compound's solubility characteristics are influenced by both dipole-dipole interactions and London dispersion forces, with the latter dominating due to the long hydrocarbon chain [29]. This solubility profile makes 1,2-epoxyoctane more suitable for organic synthesis applications where water-miscible conditions are not required.

Flash Point and Related Thermal Properties

1,2-Epoxyoctane has a flash point of 37°C when measured using the closed cup method [1] [26]. This relatively low flash point classifies the compound as a flammable liquid, requiring appropriate handling precautions during storage and use [26]. The flash point temperature indicates the minimum temperature at which the compound produces sufficient vapor to form an ignitable mixture with air.

The refractive index of 1,2-epoxyoctane is reported as 1.42 at 20°C and the sodium D-line wavelength [1] [26]. Additional measurements report values of 1.420 [25] and 1.421 [27], indicating consistent optical properties across different sources and measurement conditions.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

The proton Nuclear Magnetic Resonance spectrum of 1,2-epoxyoctane displays characteristic signals that reflect its structural features [6] [8]. The epoxide ring protons appear in the distinctive range of 2.5 to 3.5 parts per million, which is typical for hydrogen atoms attached to carbons within the strained three-membered ring system [14]. Specifically, the spectrum shows signals at 2.43 parts per million for one epoxide proton and 2.72 parts per million for another, with coupling constants of 3 hertz and 5 hertz respectively [9].

The aliphatic chain protons appear in the expected upfield region, with the terminal methyl group showing a characteristic triplet at approximately 0.90 parts per million [6] [8]. The methylene protons of the hexyl chain appear as overlapping multipiples in the 1.3 to 1.5 parts per million region [6] [8]. These spectral features provide definitive structural confirmation and are consistent with the expected chemical shifts for epoxide-containing compounds [10].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the epoxide carbon atoms appearing in the characteristic range of 45-60 parts per million . This chemical shift range is diagnostic for carbon atoms within the oxirane ring structure and distinguishes them from other carbon environments in the molecule . The spectrum provides clear differentiation between the epoxide carbons and the aliphatic chain carbons, which appear at their expected upfield positions.

Infrared Spectroscopy Analysis

Infrared spectroscopy of 1,2-epoxyoctane reveals characteristic absorption bands that confirm its structural features [6] [14]. The compound exhibits a strong carbon-oxygen stretching vibration between 1000 and 1300 wavenumbers, which is typical for the oxirane ring system [14]. This absorption appears in the fingerprint region of the infrared spectrum and provides definitive evidence for the presence of the epoxide functional group.

The spectrum also displays typical aliphatic carbon-hydrogen stretching modes around 2900 wavenumbers and carbon-hydrogen bending modes near 1500 wavenumbers [14]. The absence of broad hydroxyl stretching bands in the 3200-3600 wavenumber region confirms that the compound does not contain alcohol functionality, supporting its identification as an epoxide rather than a diol [14].

Mass Spectrometry Patterns

Mass spectrometry analysis of 1,2-epoxyoctane under electron impact conditions reveals a molecular ion peak at mass-to-charge ratio 128, corresponding to its molecular weight [4] [6]. The fragmentation pattern shows several characteristic peaks that provide structural information about the compound [4]. The base peak appears at mass-to-charge ratio 71, representing a significant fragment resulting from the loss of alkyl groups from the molecular ion [4].

Other notable fragments include peaks at mass-to-charge ratios 29, 41, 43, 55, and 85, which result from various cleavage patterns typical of epoxide compounds [4]. The fragmentation follows predictable pathways involving ring opening and subsequent carbon-carbon bond cleavages, consistent with the behavior of terminal epoxides under electron impact conditions [16]. The mass spectral data provides definitive molecular weight confirmation and structural fingerprinting for compound identification.

Stability and Reactivity Profiles

1,2-Epoxyoctane demonstrates typical epoxide reactivity due to the inherent ring strain in the three-membered oxirane system [17] [19]. The compound is stable under proper storage conditions but exhibits significant reactivity toward nucleophilic attack, which can lead to ring-opening reactions [21] [22]. This reactivity is enhanced by the strain energy associated with the three-membered ring, making it susceptible to various chemical transformations.

The compound undergoes hydrolysis reactions under both acidic and basic conditions to form trans-1,2-diols [19] [22]. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water molecules [22]. In basic conditions, hydroxide ions directly attack the less substituted carbon of the epoxide ring, leading to ring opening through an SN2-like mechanism [22].

Ring-opening reactions with alcohols in the presence of catalysts such as tris(pentafluorophenyl)borane have been extensively studied [17]. These reactions demonstrate regioselectivity that depends on reaction conditions, including the presence of water and the nature of the nucleophile [17]. The reactivity patterns follow established mechanistic pathways for epoxide transformations, making 1,2-epoxyoctane a valuable synthetic intermediate.

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Acid-catalyzed hydrolysis | Aqueous acid | trans-1,2-octanediol | SN2-like |

| Base-catalyzed hydrolysis | Aqueous base | trans-1,2-octanediol | SN2 |

| Alcohol ring-opening | Lewis acid catalyst | 2-alkoxy-1-octanol | SN2 |

| Enzymatic hydrolysis | Epoxide hydrolase | 1,2-octanediol | Enzymatic |

Stereochemical Considerations

Enantiomeric Forms

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the absolute configuration is determined by the spatial arrangement of substituents around the stereogenic carbon [27]. The availability of both enantiomeric forms makes 1,2-epoxyoctane valuable for stereoselective synthesis applications and for studying enantioselective catalytic processes.

Stereoselectivity in Reactions

Ring-opening reactions of 1,2-epoxyoctane can proceed with varying degrees of stereoselectivity depending on the reaction conditions and catalysts employed [17] [24]. Enantioselective ring-opening reactions have been developed using chiral catalysts, allowing for the selective formation of one enantiomer of the product over the other [24]. These reactions are particularly important in asymmetric synthesis applications.

The stereochemical outcome of ring-opening reactions is influenced by the mechanism of the transformation [22]. SN2-type reactions proceed with inversion of configuration at the carbon center being attacked, while reactions involving carbocation intermediates may lead to racemization [22]. Understanding these mechanistic details is crucial for predicting and controlling the stereochemical outcomes of synthetic transformations involving 1,2-epoxyoctane.

Epoxidation of 1-Octene with Performic Acid

The epoxidation of 1-octene using performic acid represents one of the most established industrial routes for 1,2-epoxyoctane production. This process utilizes performic acid, generated in situ from the reaction of formic acid with hydrogen peroxide, as the primary oxidizing agent [1]. The reaction proceeds through the classical Prileschajew mechanism, wherein the peroxo acid transfers an oxygen atom to the alkene double bond in a concerted manner.

Industrial implementation typically employs a temperature range of 60-70°C with reaction times of 2-4 hours to achieve optimal conversion rates [1]. The process parameters have been extensively optimized, with formic acid concentrations maintained between 0.5-1.5 M and hydrogen peroxide concentrations of 30-35 weight percent proving most effective. Under these conditions, conversions of 85-95% are routinely achieved with yields ranging from 80-90% [1].

The reaction mechanism involves the formation of performic acid through the equilibrium between formic acid and hydrogen peroxide, followed by the electrophilic attack of the peroxo acid on the electron-rich alkene double bond. The transition state adopts a butterfly-like conformation, which accounts for the stereospecific nature of the transformation and the retention of stereochemical information from the starting alkene [2].

Process optimization has focused on controlling the exothermic nature of the reaction, with heat management being critical for maintaining selectivity and preventing decomposition of the performic acid. The use of toluene as a solvent facilitates heat transfer and provides an inert medium for the reaction [1]. Industrial applications often employ continuous addition of the hydrogen peroxide component to maintain steady-state concentrations of the active performic acid species.

Hydrogen Peroxide-Based Synthesis Pathways

Hydrogen peroxide-based synthesis pathways offer several advantages over traditional peracid methods, including improved atom economy and reduced waste generation. Multiple catalytic systems have been developed to activate hydrogen peroxide for the selective epoxidation of 1-octene, each offering distinct advantages in terms of reaction conditions and product selectivity [3] [4].

Titanium-based catalysts, particularly cyclopentadienyl-silsesquioxane complexes, have demonstrated exceptional performance in hydrogen peroxide-mediated epoxidation reactions. These systems operate effectively at temperatures between 55-70°C and achieve conversions of 68-99% with selectivities ranging from 88-100% [4]. The titanium centers activate hydrogen peroxide through coordination and subsequent formation of titanium-peroxo intermediates, which serve as the active oxidizing species.

Polyoxometalate catalysts represent another class of highly effective systems for hydrogen peroxide-based epoxidation. These discrete metal oxide clusters, particularly peroxo tungstophosphate species, facilitate epoxidation under environmentally benign conditions [3]. The catalytic cycle involves the formation of peroxo intermediates through coordination of hydrogen peroxide to the metal centers, followed by oxygen transfer to the substrate alkene.

The manganese/picolinic acid catalytic system offers unique advantages in terms of reaction rate and operational simplicity. This system operates at 0°C and achieves complete conversion within 0.5-2 hours, though selectivity ranges from 61-78% [5] [6]. The mechanism involves the formation of high-valent manganese-oxo species through reaction with peracetic acid, which is generated in situ from hydrogen peroxide and acetic acid.

Platinum(II) complexes provide an alternative approach for hydrogen peroxide activation, operating under mild conditions with temperatures of 25-50°C and reaction times of 2-4 hours [7] [8]. These systems achieve conversions of 70-85% with selectivities of 75-90%, making them suitable for applications requiring moderate reaction conditions.

Process Optimization Parameters

Process optimization for industrial 1,2-epoxyoctane synthesis involves careful control of multiple interdependent variables that influence both reaction kinetics and product selectivity. Temperature control emerges as the most critical parameter, with optimal ranges varying significantly depending on the chosen synthetic pathway [5] [6] [1].

For performic acid-based processes, maintaining temperatures between 60-70°C provides the optimal balance between reaction rate and selectivity. Higher temperatures accelerate the reaction but increase the risk of epoxide ring-opening and performic acid decomposition. Lower temperatures result in unacceptably slow reaction rates and incomplete conversion [1].

Reactant stoichiometry plays a crucial role in determining both conversion and selectivity. Excess hydrogen peroxide or peracid ensures complete substrate conversion but may lead to over-oxidation or epoxide hydrolysis. The optimal molar ratio of oxidant to substrate typically ranges from 1.2:1 to 2:1, depending on the specific catalytic system employed [5] [6].

Reaction time optimization must balance the need for complete conversion against the potential for product degradation. Most industrial processes achieve optimal results with reaction times of 2-8 hours, with shorter times favoring selectivity and longer times promoting higher conversion rates [5] [6] [1].

Solvent selection significantly impacts both reaction rate and selectivity. Aprotic solvents such as acetonitrile, dichloromethane, and toluene are preferred due to their chemical inertness and ability to solubilize both reactants and products. The choice of solvent also influences the stability of catalytic intermediates and the ease of product separation [5] [6] [2].

Laboratory-Scale Preparation Methods

Prileschajew Reaction Applications

The Prileschajew reaction, first reported in 1909, remains the most widely employed method for laboratory-scale epoxidation of 1-octene. This reaction utilizes peracids as oxidizing agents and proceeds through a concerted mechanism that preserves the stereochemical integrity of the starting alkene [2]. The reaction demonstrates broad applicability across various peracid systems, each offering distinct advantages in terms of reaction conditions and product yields.

Meta-chloroperoxybenzoic acid (meta-CPBA) represents the most commonly used peracid for laboratory-scale epoxidations due to its stability and excellent solubility in organic solvents. Reactions employing meta-CPBA typically proceed at temperatures ranging from -10°C to 25°C in dichloromethane, achieving yields of 70-85% with excellent stereoselectivity [2]. The mild reaction conditions make this system particularly suitable for sensitive substrates and small-scale syntheses.

Performic acid, generated in situ from formic acid and hydrogen peroxide, provides an economical alternative for larger-scale laboratory preparations. This system operates at elevated temperatures (60°C) in toluene and achieves yields of 85-90% with good stereoselectivity [1]. The in situ generation of the peracid eliminates the need for handling and storing potentially hazardous preformed peracids.

Peracetic acid offers a middle ground between stability and reactivity, operating effectively at temperatures between 0-25°C in acetonitrile. This system achieves yields of 78-82% with good stereoselectivity and is particularly suitable for reactions requiring moderate conditions [5] [6]. The commercial availability of peracetic acid solutions simplifies reaction setup and reduces safety concerns associated with in situ peracid generation.

Monoperoxyphthalic acid provides exceptional stereoselectivity for laboratory-scale epoxidations, achieving yields of 75-88% with excellent stereocontrol [9]. This reagent is particularly valuable for preparing enantiomerically pure epoxides when used in conjunction with chiral auxiliaries or asymmetric catalysts.

Catalyst Influences on Synthetic Efficiency

Catalytic influences on synthetic efficiency in laboratory-scale 1,2-epoxyoctane synthesis encompass both the nature of the catalytic system and the specific reaction conditions employed. The choice of catalyst system significantly impacts reaction rate, selectivity, and overall synthetic efficiency, with each system offering distinct advantages and limitations [5] [6] [4].

Manganese-based catalysts, particularly manganese acetate in combination with picolinic acid, demonstrate exceptional activity for laboratory-scale epoxidations. These systems achieve turnover frequencies of 124-160 h⁻¹ at 0°C, though selectivity ranges from 61-78% [5] [6]. The high activity enables rapid reaction completion, making these systems ideal for time-sensitive synthetic applications.

Titanium-based catalysts, including cyclopentadienyl-silsesquioxane complexes, offer superior selectivity (88-100%) with moderate activity (80-160 h⁻¹). These systems operate at elevated temperatures (55-70°C) and are particularly well-suited for applications requiring high product purity [4]. The robust nature of titanium-based catalysts allows for recycling and reuse, enhancing the overall efficiency of laboratory-scale syntheses.

Catalyst loading optimization reveals that minimal catalyst quantities are sufficient for effective epoxidation. Typical loadings range from 0.05-0.5 mol%, with higher loadings offering faster reaction rates but potentially compromising selectivity due to over-oxidation [5] [6] [4]. The optimal loading depends on the specific catalyst system and the desired balance between reaction rate and product selectivity.

Ligand effects play a crucial role in determining both activity and selectivity. The manganese/picolinic acid system demonstrates that the ligand-to-metal ratio significantly influences catalyst speciation and subsequent reactivity. Optimal ratios of 1:5 (metal:ligand) maximize the concentration of active catalytic species while minimizing catalyst decomposition [5] [6].

Temperature effects on catalytic efficiency reveal complex relationships between reaction rate and selectivity. Higher temperatures generally increase reaction rates but may promote catalyst decomposition and reduce selectivity. The optimal temperature represents a compromise between these competing factors and varies significantly among different catalytic systems [5] [6] [4].

Biocatalytic Synthesis Approaches

Pseudomonas oleovorans Mediated Synthesis

Pseudomonas oleovorans represents the most extensively studied microorganism for the biocatalytic synthesis of 1,2-epoxyoctane from 1-octene. This bacterium possesses a specialized alkane hydroxylase system that demonstrates remarkable capability for the stereoselective epoxidation of terminal alkenes [10] [11] [12]. The enzymatic system responsible for this transformation has been characterized as a multicomponent monooxygenase that requires nicotinamide adenine dinucleotide (NADH) as a cofactor and molecular oxygen as the ultimate oxidant.

The wild-type strain of Pseudomonas oleovorans exhibits moderate epoxidation activity, but significant improvements have been achieved through strain selection and optimization. A mutant strain designated as TF4-1L (American Type Culture Collection number 29347) demonstrates epoxidation activity nine times higher than the parent strain [10] [11]. This enhanced strain achieves 90% molar conversion of 1-octene to 1,2-epoxyoctane under optimized conditions.

The enzymatic mechanism involves the activation of molecular oxygen by the alkane hydroxylase system, followed by the insertion of one oxygen atom into the alkene double bond. The reaction proceeds through a high-valent iron-oxo intermediate that effects the stereospecific oxygen transfer. The enzyme system demonstrates strict regioselectivity for terminal alkenes and produces epoxides with excellent stereochemical purity [10] [11].

Optimal conditions for Pseudomonas oleovorans-mediated epoxidation involve cultivation at 30°C in minimal phosphate medium supplemented with n-octane as a growth substrate. The pH is maintained at 7.0 to ensure optimal enzyme activity and cell viability. Under these conditions, growing cells can achieve epoxide yields of 5-15 mg/mL with conversion times of 70 hours [10] [11].

The substrate concentration significantly influences both the rate of epoxidation and the final product yield. Optimal 1-octene concentrations range from 1.5 mg/mL for resting cell systems to 20-50 mg/mL for growing cell systems. Higher substrate concentrations may lead to toxicity effects and reduced cell viability, while lower concentrations result in suboptimal productivity [10] [11].

Two-Phase System Optimization for Microbial Production

Two-phase systems represent a significant advancement in biocatalytic epoxidation, addressing the inherent limitations of traditional aqueous fermentation systems. These systems employ an organic phase for substrate delivery and product recovery, coupled with an aqueous phase containing the biocatalyst [13] [14]. The approach overcomes substrate solubility limitations and product toxicity issues that often limit the effectiveness of conventional fermentation systems.

The implementation of two-phase systems for 1,2-epoxyoctane production typically involves the use of biocompatible organic solvents such as cyclohexane, n-hexane, or specialized biocompatible solvents. These solvents serve as reservoirs for the hydrophobic substrate (1-octene) and provide a medium for continuous product extraction [13] [14]. The choice of organic solvent significantly influences both substrate availability and product recovery efficiency.

Membrane-based two-phase systems offer additional advantages through the use of dense silicone rubber membranes that facilitate controlled mass transfer between phases. These systems enable the continuous delivery of substrate to the aqueous phase while simultaneously extracting the product into the organic phase [13]. The membrane prevents direct contact between the organic solvent and the biocatalyst, thereby minimizing solvent toxicity effects.

Optimization of two-phase systems requires careful consideration of phase ratios, solvent selection, and mass transfer characteristics. Optimal organic-to-aqueous phase ratios typically range from 1:1 to 2:1, depending on the specific system configuration and desired productivity. Higher organic phase ratios enhance substrate availability but may compromise mass transfer efficiency [13] [14].

The productivity of two-phase systems significantly exceeds that of conventional aqueous systems, with reported values ranging from 580-1170 mg/L/h. The enhanced productivity results from increased substrate concentrations, continuous product removal, and reduced product inhibition effects. Under optimized conditions, two-phase systems can achieve epoxide concentrations of 28 mg/mL, representing a substantial improvement over conventional fermentation approaches [10] [11].

Yield Enhancement Strategies in Biological Systems

Yield enhancement in biological epoxidation systems involves multiple complementary approaches that address the fundamental limitations of microbial catalysis. These strategies focus on optimizing cellular metabolism, minimizing product degradation, and maximizing the efficiency of the enzymatic conversion process [10] [11] [15].

Cofactor regeneration represents a critical aspect of yield enhancement in biological systems. The epoxidation reaction requires stoichiometric amounts of NADH, which must be continuously regenerated through cellular metabolism. Optimization of glucose feeding strategies and metabolic flux distribution can significantly enhance cofactor availability and, consequently, epoxidation rates [15]. Studies have demonstrated that NADH availability becomes limiting at epoxidation rates above 21 μmol per minute per gram of cells, indicating the importance of cofactor regeneration optimization.

Metabolic engineering approaches offer promising strategies for yield enhancement through the modification of cellular metabolism. The overexpression of key enzymes in the cofactor regeneration pathway, such as glucose-6-phosphate dehydrogenase and isocitrate dehydrogenase, can enhance NADH availability. Additionally, the deletion of competing metabolic pathways that consume NADH for biosynthetic purposes can redirect metabolic flux toward epoxidation [15].

Product removal strategies play a crucial role in yield enhancement by minimizing product degradation and inhibition effects. The implementation of continuous product extraction systems, such as two-phase fermentation or membrane-based extraction, can maintain low product concentrations in the aqueous phase while achieving high overall productivity [10] [11] [13].

Cell immobilization techniques offer advantages in terms of catalyst stability and reusability. Immobilized cells can be reused for multiple reaction cycles, reducing the overall cost of the bioprocess and improving economic viability. Various immobilization matrices, including alginate beads, polyacrylamide gels, and ceramic supports, have been evaluated for their effectiveness in maintaining cell viability and catalytic activity [10] [11].

Repeated cell culture strategies involve the sequential transfer of the organic phase containing substrate and product to fresh growing cultures. This approach can achieve cumulative epoxide yields of up to 28 mg per mL of culture, representing a significant improvement over single-batch fermentation systems. The strategy minimizes the accumulation of toxic metabolites and maintains optimal cell viability throughout the process [10] [11].

The optimization of fermentation conditions, including pH, temperature, dissolved oxygen concentration, and nutrient composition, can significantly influence yield and productivity. Maintaining pH at 7.0-7.5 ensures optimal enzyme activity, while temperature control at 30°C provides the best balance between reaction rate and cell viability. Adequate dissolved oxygen levels are crucial for the monooxygenase reaction, with oxygen limitation often becoming a bottleneck in high-density fermentation systems [10] [11] [15].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature (°C) | 30-35 | Maximum enzyme activity |

| pH | 7.0-7.5 | Optimal for cell viability and enzyme function |

| Dissolved O₂ (%) | 20-40 | Essential for monooxygenase activity |

| Substrate concentration (mg/mL) | 50-100 | Balanced between productivity and toxicity |

| Cell density (g/L) | 2-5 | Optimal for high volumetric productivity |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

2984-50-1